Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a thiazole ring, and a carboxylate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound were not found, methods for synthesizing similar compounds have been reported. For example, regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been described . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of a carboxylate group could confer acidity, while the presence of a pyrimidine ring could confer aromaticity .Properties
IUPAC Name |
2-methylpropyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-7(2)6-23-13(22)11-8(3)18-15(25-11)20-12(21)10-9(16)5-17-14(19-10)24-4/h5,7H,6H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDNPPIGSEPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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